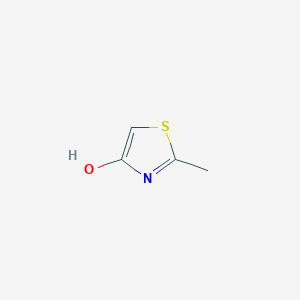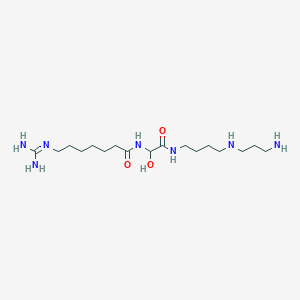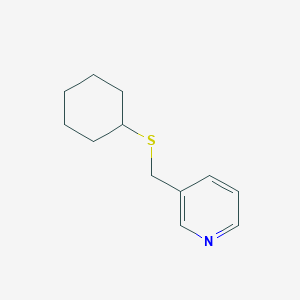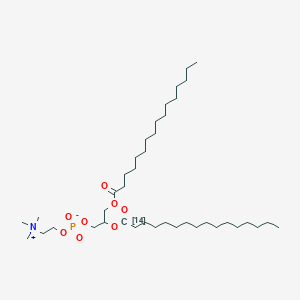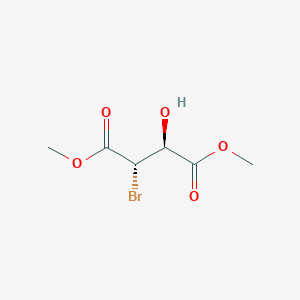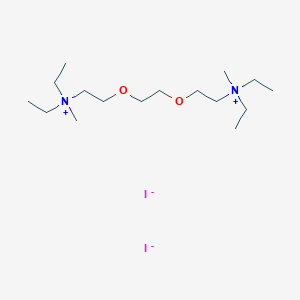
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) is a chemical compound used in scientific research for its ability to inhibit the transport of iodide ions across cell membranes. This compound has been studied extensively for its potential applications in the treatment of thyroid disorders, as well as its use as a research tool in the field of ion transport.
Mécanisme D'action
The mechanism of action of ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) involves the inhibition of iodide transport across cell membranes. This compound binds to the iodide transporters on the surface of cells and prevents the uptake of iodide ions into the cell. This inhibition of iodide transport can have a profound effect on thyroid function and has been studied extensively in both in vitro and in vivo models.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) are primarily related to its inhibition of iodide transport. This inhibition can lead to changes in thyroid hormone synthesis and secretion, as well as alterations in the regulation of other ion transporters in the cell. These effects can have significant implications for the treatment of thyroid disorders and the study of ion transport in general.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) in lab experiments include its specificity for iodide transporters and its ability to inhibit iodide transport in a dose-dependent manner. However, this compound can be difficult to synthesize and purify, and its effects on other ion transporters in the cell can complicate the interpretation of experimental results.
Orientations Futures
For research involving ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) include the development of more efficient synthesis methods, the identification of new targets for inhibition, and the exploration of its potential therapeutic applications in the treatment of thyroid disorders. Additionally, further studies are needed to elucidate the complex interactions between ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) and other ion transporters in the cell, which may have important implications for the regulation of cellular function in health and disease.
Méthodes De Synthèse
The synthesis of ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) involves the reaction of ethylene oxide with diethylamine, followed by the addition of methyl iodide and subsequent purification steps. This method has been refined over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide) has been used extensively in scientific research to study the transport of iodide ions across cell membranes. This compound is particularly useful in the study of thyroid function and the role of iodide transport in the regulation of thyroid hormone synthesis and secretion.
Propriétés
Numéro CAS |
109448-65-9 |
|---|---|
Nom du produit |
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide |
Formule moléculaire |
C16H38I2N2O2 |
Poids moléculaire |
544.29 g/mol |
Nom IUPAC |
2-[2-[2-[diethyl(methyl)azaniumyl]ethoxy]ethoxy]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C16H38N2O2.2HI/c1-7-17(5,8-2)11-13-19-15-16-20-14-12-18(6,9-3)10-4;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
WTJCZOGRLMDPFE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-] |
SMILES canonique |
CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-] |
Synonymes |
(Ethylenebis(oxyethylene))bis(diethylmethylammonium iodide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





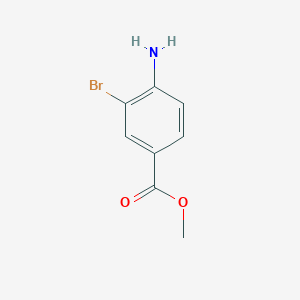
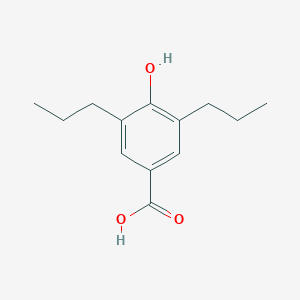
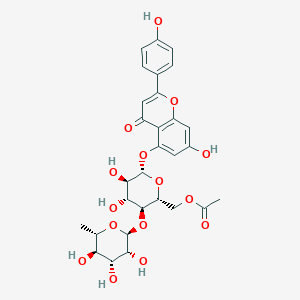
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
